3-Chloro-6-fluoro-1-methoxyisoquinoline

Vue d'ensemble

Description

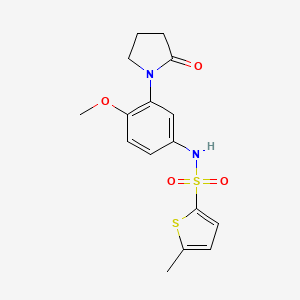

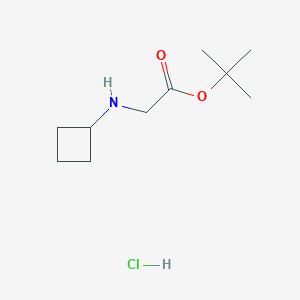

3-Chloro-6-fluoro-1-methoxyisoquinoline is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClFNO/c1-14-10-8-3-2-7 (12)4-6 (8)5-9 (11)13-10/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Chemosensing Applications

3-Chloro-6-fluoro-1-methoxyisoquinoline and related compounds show potential in chemosensing applications. For instance, a study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selective response to Cd2+ ions, highlighting its utility in measuring Cd2+ concentrations in waste effluents and food products (Prodi et al., 2001).

Antitumor Agents

Derivatives of quinolines, including those with fluorine and methoxy groups, have shown significant antitumor activities. For example, a study on 2-phenylquinolin-4-ones revealed that these compounds displayed substantial cytotoxic activity against various tumor cell lines, making them promising candidates for anticancer drugs (Chou et al., 2010).

Photostability and UV Resistance

Substitution with a methoxy group at the 8 position in fluoroquinolines has been shown to significantly enhance stability under UV light irradiation, which is valuable for developing photostable pharmaceuticals and other chemical agents (Marutani et al., 1993).

Crystal Engineering

Fluorine substitution in isoquinolines, such as in 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, has been used in crystal engineering to study packing features in crystal lattices. These structures display various molecular motifs and interactions involving fluorine, providing insights into the role of organic fluorine in molecular packing (Choudhury et al., 2006).

Fluorescent Labeling and Sensing

6-Methoxy-4-quinolone, a compound structurally related to this compound, has demonstrated strong fluorescence in a wide pH range, making it an excellent candidate for fluorescent labeling in biomedical analysis. Its stability against light and heat enhances its applicability in various analytical techniques (Hirano et al., 2004).

Synthesis of Antibiotics

Halogenated quinolines, including derivatives of this compound, serve as key building blocks in the synthesis of antibiotics. Their synthesis from readily available precursors demonstrates their practical application in antimicrobial drug discovery (Flagstad et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-6-fluoro-1-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-10-8-3-2-7(12)4-6(8)5-9(11)13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCWFHMWYOVEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443759-45-2 | |

| Record name | 3-chloro-6-fluoro-1-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)

![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)

![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2873125.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)